2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate
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Overview
Description
2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate is a complex organic compound with a unique structure that includes both hydroxy and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate typically involves multiple steps. One common method includes the esterification of benzoic acid derivatives with alcohols under acidic conditions. The reaction conditions often require a catalyst, such as sulfuric acid, and elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate exerts its effects involves interactions with various molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity and function. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid: Shares the hydroxy group but lacks the ester functionality.
Methyl 2-hydroxybenzoate: Similar ester group but different alkyl chain.
Propyl 2-hydroxybenzoate: Similar ester group with a different alkyl chain.
Uniqueness
2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
661492-44-0 |
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Molecular Formula |
C17H19O6- |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
2-(2-hydroxy-6-prop-2-enoxyhex-1-en-3-yl)oxycarbonylbenzoate |
InChI |
InChI=1S/C17H20O6/c1-3-10-22-11-6-9-15(12(2)18)23-17(21)14-8-5-4-7-13(14)16(19)20/h3-5,7-8,15,18H,1-2,6,9-11H2,(H,19,20)/p-1 |
InChI Key |
YKIFTBHZMWLBMW-UHFFFAOYSA-M |
Canonical SMILES |
C=CCOCCCC(C(=C)O)OC(=O)C1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
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